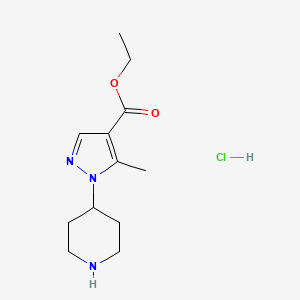
ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride
Übersicht
Beschreibung
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride (EMPC-HCl) is a novel small molecule that has recently been synthesized and studied for its potential applications in scientific research. It is a piperidine-based compound that is composed of an ethyl group, a methyl group, a pyrazole ring, and a carboxylate group. EMPC-HCl is a water-soluble compound that has been shown to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Application 1: Reducing Widely Interspaced Zinc Finger Motifs (WIZ) Expression Levels
- Summary of the Application : Pyrazolopyridine derivatives, which may include compounds similar to the one you mentioned, have been used in reducing WIZ expression levels or inducing fetal hemoglobin (HbF) expression .
- Methods of Application : The exact methods of application are not specified in the source, but typically these compounds would be administered in a pharmaceutical composition, possibly orally or intravenously .
- Results or Outcomes : The reduction of WIZ expression levels and/or the induction of HbF expression levels can help in the treatment of inherited blood disorders (hemoglobinopathies, e.g., beta-hemoglobinopathies), such as sickle cell disease and beta-thalassemia .
Application 2: Modulation of Monoacylglycerol Lipase (MGL)
- Summary of the Application : Aryl piperidine compounds, which may include compounds similar to the one you mentioned, have been used for MGL modulation . This can have applications in treating diseases associated with MGL receptor activity, such as pain, psychiatric disorders, and neurological disorders .
- Methods of Application : The exact methods of application are not specified in the source, but typically these compounds would be administered in a pharmaceutical composition, possibly orally or intravenously .
- Results or Outcomes : Modulation of MGL can have therapeutic effects in conditions associated with MGL receptor activity, such as pain, psychiatric disorders, and neurological disorders .
Application 3: Therapeutic Potential of Heterocyclic Pyrimidine Scaffolds
- Summary of the Application : Heterocyclic pyrimidine scaffolds, which may include compounds similar to the one you mentioned, have demonstrated various biological activities. They are valuable for medical applications .
- Methods of Application : The exact methods of application are not specified in the source, but typically these compounds would be administered in a pharmaceutical composition .
- Results or Outcomes : These compounds have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
Application 4: Modulation of Pyrimido[1,2-a]benzimidazoles
- Summary of the Application : Pyrimido[1,2-a]benzimidazoles, which may include compounds similar to the one you mentioned, have been used for the synthesis of new chemical entities for treatment of microbial infections .
- Methods of Application : The exact methods of application are not specified in the source, but typically these compounds would be administered in a pharmaceutical composition .
- Results or Outcomes : These compounds have shown promising results in combating diseases on a global scale .
Application 5: Therapeutic Potential of Heterocyclic Pyrimidine Scaffolds
- Summary of the Application : Heterocyclic pyrimidine scaffolds, which may include compounds similar to the one you mentioned, have demonstrated various biological activities. They are valuable for medical applications .
- Methods of Application : The exact methods of application are not specified in the source, but typically these compounds would be administered in a pharmaceutical composition .
- Results or Outcomes : These compounds have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
Application 6: Modulation of Pyrimido[1,2-a]benzimidazoles
- Summary of the Application : Pyrimido[1,2-a]benzimidazoles, which may include compounds similar to the one you mentioned, have been used for the synthesis of new chemical entities for treatment of microbial infections .
- Methods of Application : The exact methods of application are not specified in the source, but typically these compounds would be administered in a pharmaceutical composition .
- Results or Outcomes : These compounds have shown promising results in combating diseases on a global scale .
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1-piperidin-4-ylpyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-3-17-12(16)11-8-14-15(9(11)2)10-4-6-13-7-5-10;/h8,10,13H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBMUPUQHLDWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



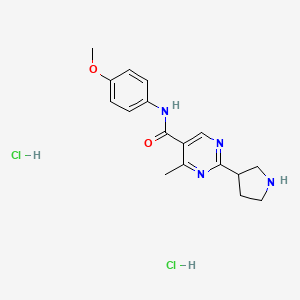

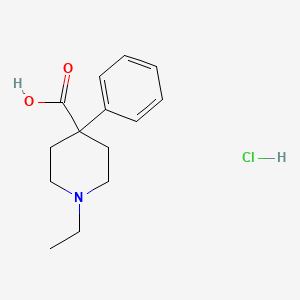
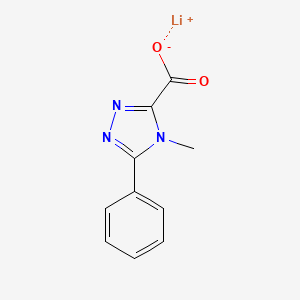
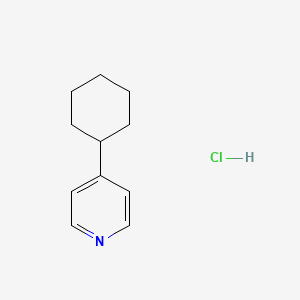
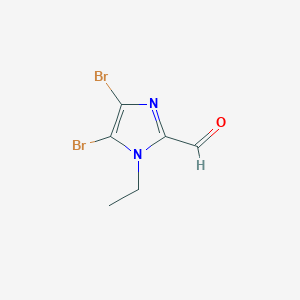
![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)
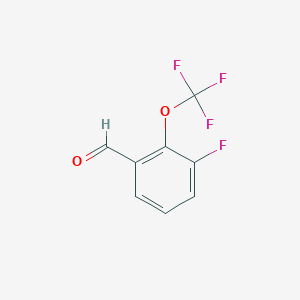
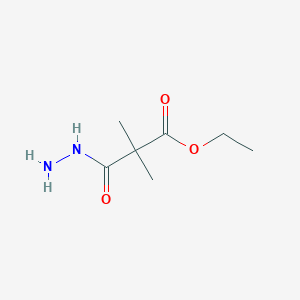
![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)
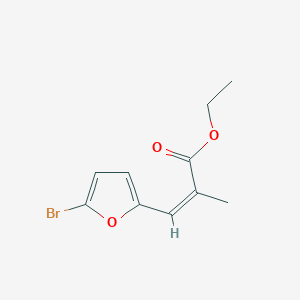
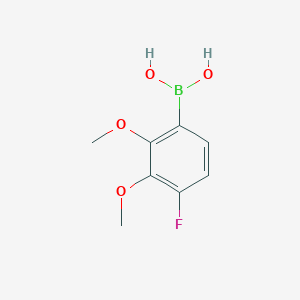
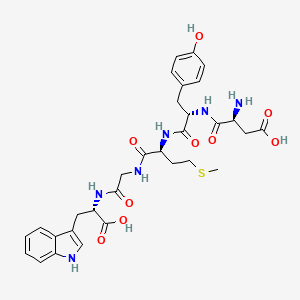
![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)